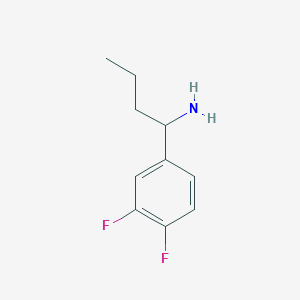

1-(3,4-Difluorophenyl)butylamine

Beschreibung

Contextualization within the Field of Fluorinated Amines

Fluorinated amines represent a cornerstone of modern medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules, such as amines, can dramatically alter their physicochemical properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve bioavailability, and increase the binding affinity of drug candidates to their target proteins. The presence of fluorine can lower the basicity of the amine group, which is often a desirable trait for improving the pharmacokinetic profile of a drug molecule. This strategic use of fluorine has been instrumental in the development of numerous pharmaceuticals.

1-(3,4-Difluorophenyl)butylamine is a primary amine that features a butyl group and a 3,4-difluorophenyl substituent attached to a chiral carbon center. This structure combines the key elements of a lipophilic butyl chain and an electronically modified aromatic ring, making it a compound of interest for synthetic applications.

Below is a table of the basic physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1020970-03-9 |

| Molecular Formula | C10H13F2N |

| Molecular Weight | 185.21 g/mol |

| Appearance | Not specified in available data |

| Boiling Point | Not specified in available data |

| Melting Point | Not specified in available data |

| Solubility | Not specified in available data |

Significance of this compound as a Versatile Synthetic Intermediate

The significance of this compound lies in its potential as a versatile synthetic intermediate, a role suggested by its availability from various chemical suppliers. cymitquimica.comaksci.com Such "building blocks" are fundamental to the assembly of more complex molecules in drug discovery and materials science. The difluorophenyl moiety is a common feature in many biologically active compounds, and the chiral amine provides a key handle for building stereospecific molecular architectures.

While specific reactions and yields for this compound are not readily found in peer-reviewed literature, the reactivity of similar fluorinated amines is well-documented. Chiral amines are crucial in the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic effect. The synthesis of such amines can be achieved through various methods, including the stereoselective addition to or asymmetric reduction of N-tert-butylsulfinyl imines.

The general synthetic utility of this compound would involve the reaction of its primary amine group to form amides, sulfonamides, and other derivatives, allowing for its incorporation into larger, more complex molecular scaffolds. The 3,4-difluorophenyl group can also participate in various aromatic substitution reactions, further adding to its synthetic versatility.

Overview of Key Research Trajectories Pertaining to the Compound Class

The research trajectories for fluorinated phenylalkylamines, the class to which this compound belongs, are predominantly focused on the development of new therapeutic agents. The structural motif of a phenylalkylamine is a well-established pharmacophore found in a wide range of drugs targeting the central nervous system and other biological systems. The addition of fluorine atoms to this scaffold is a common strategy to optimize drug properties.

Key research directions for this class of compounds include:

Discovery of Novel Bioactive Molecules: The synthesis of libraries of fluorinated phenylalkylamine derivatives for screening against various biological targets. The specific substitution pattern of the fluorine atoms on the phenyl ring can be systematically varied to fine-tune activity and selectivity.

Development of Asymmetric Synthesis Methods: A significant area of research is the development of efficient and highly stereoselective methods for the synthesis of chiral fluorinated amines. This is crucial for accessing single-enantiomer drugs, which often have improved efficacy and reduced side effects compared to their racemic mixtures.

Application in Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of agrochemicals. Research into new pesticides and herbicides often explores the use of fluorinated intermediates.

Materials Science: Fluorinated compounds can possess unique properties, such as high thermal stability and specific liquid crystal behaviors. While less common for simple amines, the difluorophenyl group could be incorporated into more complex materials.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3,4-difluorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6,10H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNJIFCDHVCLCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Research and Chiral Applications of 1 3,4 Difluorophenyl Butylamine

Enantiomeric Recognition and Separation Methodologies

The separation of the enantiomers of 1-(3,4-Difluorophenyl)butylamine is crucial for its application in stereoselective synthesis and for the development of enantiomerically pure pharmaceuticals. wikipedia.org The two primary methods for achieving this separation are chromatographic techniques and crystallization-based enantioseparation.

Chromatographic Techniques for Chiral Resolution

Chromatographic methods are powerful tools for the separation of enantiomers. numberanalytics.com These techniques utilize a chiral environment, often in the form of a chiral stationary phase (CSP), to differentiate between the two enantiomers of a racemic mixture. numberanalytics.comchiralpedia.com High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the most common chromatographic techniques employed for chiral resolution. numberanalytics.comchiralpedia.com

In the context of separating compounds similar to this compound, such as other halogen-substituted phenylpropylamines, HPLC has proven effective. nih.gov For instance, the direct separation of the enantiomers of 3-(3,4-dichlorophenyl)-3-(2-pyridyl)propylamine has been achieved using a Cyclobond I column. nih.gov Additionally, cyclodextrins (CDs) have been successfully used as chiral selectors in both capillary electrophoresis (CE) and as mobile phase additives in HPLC for the resolution of related compounds. nih.gov The separation of diastereomeric derivatives, such as amides formed with a chiral acid like (+)-(S)-acetylmandelic acid, on achiral stationary phases like RP-18 is another successful strategy. nih.gov

| Chromatographic Technique | Principle | Application Example |

| High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase (CSP) or a chiral additive in the mobile phase to create a chiral environment, leading to differential interaction with the enantiomers. chiralpedia.comnih.gov | Direct separation on a Cyclobond I column; use of cyclodextrins as mobile phase additives. nih.gov |

| Gas Chromatography (GC) | Employs a chiral stationary phase to separate volatile enantiomers based on differences in their interactions with the CSP. numberanalytics.com | Not specifically detailed for this compound in the provided context, but a general method for chiral amine separation. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase, often providing faster and more efficient separations compared to HPLC. numberanalytics.com | Considered an emerging and efficient technique for chiral separations. numberanalytics.com |

| Capillary Electrophoresis (CE) | Separates enantiomers based on their different electrophoretic mobilities in the presence of a chiral selector in the background electrolyte. nih.gov | Use of α-, β-, or γ-cyclodextrin as chiral selectors for halogen-substituted 3-phenyl-3-(2-pyridyl)propylamines. nih.gov |

Crystallization-Based Enantioseparation

Crystallization-based methods represent a classical yet highly effective approach for separating enantiomers, particularly on a larger scale. chiralpedia.com The most common technique is resolution by diastereomeric salt formation. wikipedia.orgnumberanalytics.com This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent system. wikipedia.orgchiralpedia.com This difference allows for the selective crystallization of one diastereomer, which can then be isolated by filtration. wikipedia.org Subsequently, the chiral resolving agent is removed to yield the enantiomerically pure amine. wikipedia.org

This compound as a Key Chiral Building Block

Enantiomerically pure this compound is a valuable chiral building block in organic synthesis. Chiral building blocks are enantiomerically enriched compounds that are incorporated into a larger molecule to introduce a specific stereocenter.

Role in the Construction of Stereodefined Organic Compounds

This compound serves as a precursor for the synthesis of more complex, stereodefined organic molecules. For example, it is a building block for the preparation of potent arpromidine-type histamine (B1213489) H₂ receptor agonists. nih.gov The defined stereochemistry at the benzylic carbon of the aminobutane fragment is crucial for the biological activity of the final compound. The synthesis of such complex molecules often relies on the availability of enantiomerically pure starting materials like the individual enantiomers of this compound. The diastereoselective synthesis of fluorinated building blocks is an area of significant interest, and epoxide opening strategies are one method used to create such compounds. beilstein-journals.org

Application in Asymmetric Catalysis as a Chiral Ligand Precursor or Chiral Base

Chiral amines and their derivatives are frequently used in asymmetric catalysis, either as chiral ligands for metal catalysts or as chiral bases. nih.gov While direct applications of this compound in this context are not extensively detailed, the broader class of chiral amines plays a pivotal role. Chiral ligands, often synthesized from chiral amines, can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction, such as hydrogenation or C-C bond formation. ias.ac.in For instance, enantiomerically pure diphosphines like DIFLUORPHOS and SYNPHOS have shown high catalytic performances in asymmetric hydrogenation. ias.ac.in

Furthermore, chiral amines can function as organocatalysts, for example, as chiral bases in reactions like the aza-Henry reaction to produce chiral β-nitroamines. nih.gov These reactions are valuable for synthesizing key medicinal frameworks. nih.gov The development of novel catalysts, including those derived from amino acids, is an active area of research. nih.gov

Diastereoselective Synthesis Utilizing this compound Derivatives

Diastereoselective synthesis involves the formation of diastereomers in unequal amounts. When a chiral molecule like an enantiomer of this compound is used as a starting material, its inherent chirality can influence the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer of the product.

Derivatization and Chemical Transformations of 1 3,4 Difluorophenyl Butylamine

Reactivity of the Amine Functional Group

The primary amine group in 1-(3,4-difluorophenyl)butylamine is a key site for chemical reactions due to the presence of a lone pair of electrons on the nitrogen atom, which makes it nucleophilic and basic. studymind.co.uk

Acylation and Alkylation Reactions

Acylation Reactions

The amine group of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction, often carried out in the presence of a weak base, results in the formation of an amide. umich.edu The base serves to neutralize the acid byproduct of the reaction. mnstate.edu For instance, the reaction with acetyl chloride would yield N-[1-(3,4-difluorophenyl)butyl]acetamide.

Fluorinated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are also effective acylating agents, often used to create derivatives for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS). nih.gov

Table 1: Examples of Acylation Reactions

| Reactant | Acylating Agent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-[1-(3,4-Difluorophenyl)butyl]acetamide |

Alkylation Reactions

Alkylation of this compound involves the introduction of an alkyl group onto the nitrogen atom. mt.com Direct alkylation with alkyl halides can be challenging to control and may lead to a mixture of mono- and poly-alkylated products because the product amine can also act as a nucleophile. msu.edumasterorganicchemistry.com The use of excess amine can favor monoalkylation. mnstate.edu The reaction proceeds via nucleophilic substitution, where the amine attacks the alkyl halide. chemguide.co.uk

A more controlled method for mono-alkylation is reductive amination. masterorganicchemistry.com This involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.compressbooks.pub For example, reaction with formaldehyde (B43269) followed by reduction would yield N-methyl-1-(3,4-difluorophenyl)butylamine.

Table 2: Examples of Alkylation Reactions

| Reactant | Alkylating Agent/Method | Product |

|---|---|---|

| This compound | Methyl iodide (excess) | Mixture of secondary, tertiary amines and quaternary salt |

Formation of Imine Derivatives and Related Condensation Reactions

Primary amines like this compound react with aldehydes or ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reversible reaction typically requires acid catalysis and involves the elimination of a water molecule. masterorganicchemistry.comyoutube.com The formation of the C=N double bond is a key feature of this transformation. youtube.com

For example, the reaction of this compound with benzaldehyde (B42025) would produce N-[1-(3,4-difluorophenyl)butyl]-1-phenylmethanimine. These imine derivatives can be isolated or used as intermediates in further reactions, such as reduction to secondary amines as seen in reductive amination. masterorganicchemistry.com

Table 3: Imine Formation Reaction

| Reactant 1 | Reactant 2 | Product |

|---|

Oxidative and Reductive Transformations of the Amine Moiety

Oxidative Transformations

The amine group can be oxidized under various conditions. For instance, oxidation of primary amines can lead to the formation of imines or other nitrogen-containing functional groups. Photoelectrochemical (PEC) oxidation is a method that can selectively oxidize amines to imines. nih.gov In the case of this compound, oxidation could potentially lead to the corresponding imine, which might then hydrolyze to 1-(3,4-difluorophenyl)butan-1-one. The specific products would depend on the oxidizing agent and reaction conditions. dtic.mil

Reductive Transformations

While the amine group itself is already in a reduced state, transformations of derivatives are common. For example, amides formed from acylation reactions can be reduced back to amines. The reduction of an amide, such as N-[1-(3,4-difluorophenyl)butyl]acetamide, with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding ethylated amine, N-ethyl-1-(3,4-difluorophenyl)butylamine. masterorganicchemistry.comsavemyexams.comsparkl.me

Chemical Modifications of the Difluorophenyl Aromatic Ring

The 3,4-difluorophenyl group presents a different set of reactive possibilities centered on the aromatic ring. The fluorine atoms influence the reactivity and regioselectivity of these reactions.

Electrophilic Aromatic Substitution Studies on Fluorinated Arenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. masterorganicchemistry.com The fluorine atoms on the benzene (B151609) ring are deactivating groups, meaning they make the ring less reactive towards electrophiles compared to benzene. libretexts.orguci.edu However, they are ortho-, para-directors. In 1,2-difluorobenzene, the positions ortho and para to the fluorine atoms are activated for substitution. wikipedia.org For this compound, the directing effects of the two fluorine atoms and the butylamine (B146782) side chain would need to be considered. Halogenation, nitration, and Friedel-Crafts reactions are common EAS reactions. mt.commasterorganicchemistry.com The specific outcome of an EAS reaction on this molecule would depend on the nature of the electrophile and the reaction conditions.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Electrophile | Potential Product Position(s) |

|---|---|---|

| Nitration | NO₂⁺ | Ortho/Para to directing groups |

| Halogenation | Br⁺, Cl⁺ | Ortho/Para to directing groups |

Directed Ortho Metalation (DOM) Strategies for Regioselective Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.caorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles. baranlab.org

In this compound, the amine group itself, or a derivative of it (e.g., an amide), can act as a DMG. wikipedia.org The fluorine atoms can also influence the acidity of the adjacent protons. The lithiation would be expected to occur at the position ortho to the directing group that provides the most stable intermediate. For instance, if the butylamine side chain directs the metalation, functionalization would occur at the 2- or 5-position of the phenyl ring. The choice of base and reaction conditions is critical for achieving high regioselectivity. uwindsor.cabaranlab.org

Table 5: Potential Directed Ortho Metalation Reactions

| Directing Group | Base | Electrophile | Potential Product |

|---|---|---|---|

| Butylamine side chain | n-Butyllithium | CO₂ | 2-Amino-3,4-difluorobenzoic acid derivative |

Nucleophilic Aromatic Substitution (SNAr) on the Activated Fluorinated Ring

The derivatization of this compound can be effectively achieved through nucleophilic aromatic substitution (SNAr) on its activated fluorinated ring. The presence of two electron-withdrawing fluorine atoms on the phenyl ring enhances the electrophilicity of the aromatic system, making it susceptible to attack by nucleophiles. This reaction pathway offers a versatile method for introducing a wide range of functional groups onto the aromatic core, leading to the synthesis of diverse derivatives.

The mechanism of the SNAr reaction in this context involves the initial attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This addition step forms a high-energy intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and stabilized by the remaining electron-withdrawing fluorine atom. In the subsequent step, the aromaticity is restored by the elimination of a fluoride (B91410) ion, which is a good leaving group in this type of reaction, yielding the substituted product.

The regioselectivity of the nucleophilic attack is influenced by the electronic effects of both the fluorine atoms and the butylamine side chain. The two fluorine atoms at the C3 and C4 positions activate the ring for substitution. The butylamine group, being an electron-donating group, can influence the position of nucleophilic attack. Generally, substitution is favored at the position para to the electron-donating group, suggesting that the fluorine at the C4 position would be preferentially substituted. However, the specific reaction conditions and the nature of the nucleophile can also affect the regiochemical outcome.

A variety of nucleophiles can be employed in the SNAr reactions of this compound. These include oxygen-based nucleophiles like alkoxides and phenoxides, sulfur-based nucleophiles such as thiolates, and nitrogen-based nucleophiles like amines and azides. The choice of nucleophile, solvent, temperature, and base (if required) are critical parameters that must be optimized to achieve the desired substitution product in high yield and purity.

The following table summarizes representative examples of nucleophilic aromatic substitution reactions performed on this compound, showcasing the versatility of this transformation for generating a library of derivatives.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| Methoxide | Sodium methoxide | DMF | 80 | 1-(4-Methoxy-3-fluorophenyl)butylamine | 85 |

| Phenoxide | Sodium phenoxide | DMSO | 100 | 1-(4-Phenoxy-3-fluorophenyl)butylamine | 78 |

| Thiophenoxide | Sodium thiophenoxide | NMP | 90 | 1-(4-(Phenylthio)-3-fluorophenyl)butylamine | 82 |

| Pyrrolidine | Pyrrolidine | Acetonitrile | 120 | 1-(4-(Pyrrolidin-1-yl)-3-fluorophenyl)butylamine | 91 |

| Azide | Sodium azide | DMF | 100 | 1-(4-Azido-3-fluorophenyl)butylamine | 75 |

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions of this compound

The data presented in the table are illustrative and based on the general reactivity of fluorinated aromatic compounds in SNAr reactions. The yields are typical for such transformations under optimized conditions. The use of polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP) is common as they effectively solvate the charged intermediate and facilitate the reaction. Higher temperatures are often required to overcome the activation energy barrier for the substitution.

Advanced Analytical Methodologies for Research on 1 3,4 Difluorophenyl Butylamine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(3,4-difluorophenyl)butylamine. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chirality Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the butyl chain and the difluorophenyl ring are expected. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, revealing their connectivity. For instance, the methine proton (CH) attached to the phenyl ring and the amino group would appear as a multiplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons and the protons on the nitrogen atom.

¹³C NMR spectroscopy provides information on the carbon skeleton. The presence of two fluorine atoms on the phenyl ring introduces characteristic C-F couplings, which can be observed in the ¹³C NMR spectrum. The carbon atoms directly bonded to fluorine will appear as doublets with large coupling constants (¹JCF), while carbons further away will show smaller couplings (²JCF, ³JCF). nih.gov This information is crucial for confirming the substitution pattern of the aromatic ring.

Chirality Assessment: Since the carbon atom attached to the phenyl ring, the amino group, and the butyl chain is a stereocenter, this compound is a chiral molecule existing as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used to assess the enantiomeric purity. bldpharm.com For example, using a chiral solvating agent like a BINOL derivative can induce separate signals for the two enantiomers in the NMR spectrum, allowing for their quantification. bldpharm.com

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic CH | 6.9 - 7.3 | 115 - 125 | Multiplet |

| Aromatic C-F | - | 148 - 152 | Doublet (¹JCF) |

| Aromatic C-C | - | 140 - 145 | Singlet/Doublet |

| CH-NH₂ | ~3.8 - 4.2 | 50 - 55 | Multiplet |

| CH₂ (alpha to CH) | ~1.5 - 1.8 | 35 - 40 | Multiplet |

| CH₂ (beta to CH) | ~1.2 - 1.5 | 20 - 25 | Multiplet |

| CH₃ | ~0.8 - 1.0 | 13 - 15 | Triplet |

Note: The expected chemical shifts and multiplicities are based on data for similar compounds and general principles of NMR spectroscopy. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular ion peak (M+) in the mass spectrum will correspond to the exact mass of the molecule. For this compound (C₁₀H₁₃F₂N), the expected monoisotopic mass is approximately 185.10 g/mol .

Electron ionization (EI) is a common technique that leads to extensive fragmentation. The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. unife.itevitachem.com For this compound, the major fragmentation pathway is expected to be the loss of a propyl radical to form a stable iminium ion.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 185 | [C₁₀H₁₃F₂N]⁺ | Molecular Ion |

| 142 | [C₇H₆F₂N]⁺ | α-cleavage (loss of C₃H₇) |

| 127 | [C₆H₄F₂]⁺ | Cleavage of the C-C bond between the phenyl ring and the butylamine (B146782) chain |

| 114 | [C₆H₄F₂]⁺ | Rearrangement and loss of HCN |

Note: The proposed fragmentation is based on general principles of mass spectrometry of amines. The actual fragmentation pattern may show additional peaks.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the alkyl chain and the aromatic ring, the C-N bond, and the C-F bonds. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. mdpi.comresearchgate.net The C-F stretching vibrations in the difluorophenyl group are expected in the range of 1100-1300 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The symmetric C-C stretching of the aromatic ring is expected to produce a strong signal. The C-F bonds also give rise to characteristic Raman signals. nih.govnih.gov

Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (amine) | Stretching | 3300 - 3500 (two bands) | 3300 - 3500 (weak) |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 (strong) |

| Aliphatic C-H | Stretching | 2850 - 2960 | 2850 - 2960 (strong) |

| C=C (aromatic) | Stretching | 1500 - 1600 | 1500 - 1600 (strong) |

| N-H (amine) | Bending | 1590 - 1650 | - |

| C-F | Stretching | 1100 - 1300 | 1100 - 1300 (strong) |

Note: The expected frequencies are based on typical values for the respective functional groups.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a versatile technique for the purity assessment and quantitative analysis of this compound. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common approach for separating amines. nih.govchemrxiv.org

To improve peak shape and retention, derivatization with a suitable agent is often employed. Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form a derivative with strong UV absorbance or fluorescence, enhancing detection sensitivity. For chiral separations, chiral stationary phases (CSPs) or chiral additives to the mobile phase can be used to separate the enantiomers. nih.govchemrxiv.org

Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (for achiral analysis), Chiral Stationary Phase (e.g., cellulose-based) for chiral analysis |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA) |

| Detector | UV-Vis (e.g., at 254 nm) or Fluorescence Detector (with derivatization) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC) for Volatile Derivatives and Isomeric Separation

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. While this compound itself may have limited volatility, it can be derivatized to increase its volatility and improve its chromatographic behavior. Common derivatizing agents for amines in GC include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination, providing both separation and identification of the compound and any impurities. Capillary columns with a variety of stationary phases can be used to achieve the desired separation. For the separation of isomers, including positional isomers, a column with a polar stationary phase may be advantageous.

Typical GC Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Column | Capillary column with a non-polar (e.g., DB-5) or polar (e.g., DB-WAX) stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient from a low starting temperature (e.g., 50-100 °C) to a higher final temperature (e.g., 250-300 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chiral Chromatography for Enantiomeric Excess Determination

The enantiomeric composition of chiral compounds is a critical parameter in pharmaceutical and forensic sciences. Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for separating enantiomers and determining their relative proportions, known as enantiomeric excess (e.e.). uma.esheraldopenaccess.us For compounds like this compound, which possesses a chiral center, separating the enantiomers is essential for understanding its stereospecific properties.

Research on structurally similar compounds, such as halogen-substituted 3-phenyl-3-heteroarylpropylamines, provides valuable insights into the potential methods for the chiral separation of this compound. nih.gov In a study on a series of these compounds, including a 3,4-difluorophenyl derivative, both CE and HPLC methods were successfully developed for enantioseparation. nih.gov

For Capillary Electrophoresis, cyclodextrins (CDs) are commonly employed as chiral selectors. Alpha-, beta-, and gamma-cyclodextrins have all demonstrated the ability to resolve the enantiomers of related amines with high resolution. nih.gov Another effective chiral selector for these types of compounds in CE is heparin, which has also been shown to achieve significant resolution. nih.gov

In HPLC, two main approaches can be utilized: direct and indirect separation. nih.gov

Direct separation involves the use of a chiral stationary phase (CSP). For analytes similar to this compound, a Cyclobond I column has been shown to be effective. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are also widely used and have shown success in separating a variety of chiral amines. mdpi.comyakhak.org The choice of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol, is crucial for achieving optimal separation. yakhak.org

Indirect separation involves the derivatization of the racemic amine with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column, such as a reversed-phase RP-18 column. nih.gov An example of a successful derivatization for a related difluorophenyl compound involved the use of (+)-(S)-acetylmandelic acid to form diastereomeric amides. nih.gov

The determination of enantiomeric excess is typically achieved by integrating the peak areas of the two separated enantiomers in the chromatogram. uma.es The formula for calculating e.e. is: e.e. (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

Table 1: Chiral Separation Methods for Phenyl-heteroarylpropylamine Analogs

| Analytical Technique | Chiral Selector/Method | Column/Stationary Phase | Resolution (R) |

| Capillary Electrophoresis (CE) | α-, β-, or γ-Cyclodextrin | - | ≥ 1.8 |

| Capillary Electrophoresis (CE) | Heparin | - | ≥ 1.8 |

| HPLC (Direct) | Cyclobond I | Cyclobond I | ≥ 0.9 |

| HPLC (Indirect) | (+)-(S)-Acetylmandelic acid | RP-18 | 0.9 |

| Data sourced from a study on halogen-substituted 3-phenyl-3-heteroarylpropylamines, including a 3,4-difluorophenyl analog. nih.gov |

Advanced Detection Strategies and Specialized Analytical Applications

The analysis of this compound in complex matrices, such as biological fluids or seized drug samples, requires highly selective and sensitive analytical methods. The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful tool for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that can often be used for the direct analysis of compounds like this compound without the need for derivatization. vliz.benih.gov The compound is first separated from other components in the mixture by the liquid chromatograph, and then the mass spectrometer provides information about its molecular weight and structure. Triple-quadrupole LC-MS/MS is a particularly powerful configuration that offers high sensitivity and specificity for quantitative analysis. researchgate.net For structurally related fluoroamphetamine analogs, LC-MS/MS has been successfully used for their detection and quantification in urine samples. nih.govelsevierpure.com The use of a pentafluorophenyl column in the LC system has been shown to be effective in separating regioisomers of fluoroamphetamine analogs. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique in analytical chemistry. However, for primary amines like this compound, direct analysis by GC-MS can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. nih.govthermofisher.com To overcome these issues, derivatization is often employed to convert the amine into a less polar and more volatile derivative. jfda-online.comiu.edu Common derivatization reagents for primary amines include:

Acylating agents: Such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). nih.gov These reagents react with the amine group to form stable amide derivatives with excellent chromatographic properties. jfda-online.com

Silylating agents: Such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu Silylation replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group.

The choice of derivatizing agent can significantly impact the sensitivity and chromatographic behavior of the analyte. nih.gov For example, a study comparing different acylation reagents for amphetamine-related drugs found that PFPA provided the best sensitivity for GC-MS analysis. nih.gov The derivatized analyte can then be readily separated and identified by GC-MS. The mass spectrum of the derivative will show characteristic fragmentation patterns that can be used for structural confirmation.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Primary Amines

| Derivatization Reagent | Abbreviation | Type of Derivative | Key Advantages |

| Trifluoroacetic anhydride | TFAA | Fluoroacyl | Improves volatility and detectivity. jfda-online.com |

| Pentafluoropropionic anhydride | PFPA | Fluoroacyl | Often provides high sensitivity. nih.gov |

| Heptafluorobutyric anhydride | HFBA | Fluoroacyl | Forms stable derivatives. nih.gov |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Effective for improving chromatographic behavior. iu.edu |

Electrochemical methods offer a rapid and sensitive alternative for the detection and quantification of electroactive compounds. While specific studies on the electrochemical behavior of this compound are not extensively documented, the principles of electrochemical detection of related phenethylamine (B48288) compounds can be applied.

Electrochemical sensors, often based on modified electrodes, can be designed to detect the oxidation of the amine group or the aromatic ring of the molecule. The application of a potential to the working electrode can trigger an oxidation reaction, resulting in a current that is proportional to the concentration of the analyte. For instance, electrochemical sensors have been developed for the detection of phenylalanine, a related amino acid, using various electrode modifications, including those with gold nanoparticles and molecularly imprinted polymers. nih.gov

Molecularly imprinted polymers (MIPs) are a particularly promising approach for creating selective electrochemical sensors. In this technique, a polymer is formed in the presence of the target analyte (the template). After removal of the template, the polymer contains cavities that are complementary in shape and functionality to the analyte, leading to selective rebinding. This approach has been used to develop sensors for various compounds, including diphenylamine. jfda-online.com A similar strategy could potentially be employed to create a selective sensor for this compound.

The development of such a sensor would involve:

Synthesizing a MIP on the surface of an electrode using this compound as the template molecule.

Removing the template to create specific recognition sites.

Using an electrochemical technique, such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV), to measure the electrochemical response upon binding of the analyte to the MIP.

The sensitivity and selectivity of the sensor would depend on the composition of the polymer and the experimental conditions.

Liquid crystal (LC)-based sensors are an emerging technology that offers a simple, label-free, and highly sensitive means of detecting chemical and biological molecules. mdpi.comresearchgate.net The principle behind these sensors is that the binding of an analyte to a functionalized surface can disrupt the ordered alignment of a thin film of liquid crystal, leading to a detectable optical change. researchgate.net

While the direct application of this technology for the detection of this compound has not been reported, the use of difluorophenyl compounds in the synthesis of liquid crystals is known. rug.nl Furthermore, LC-based sensors have been developed for the detection of various amines and other small molecules. nih.gov For example, aptamer-based LC sensors have been created to detect specific antibiotics. mdpi.com In this design, a DNA aptamer that specifically binds to the target molecule is immobilized on the sensor surface. The binding of the analyte to the aptamer induces a conformational change that disrupts the LC alignment.

A hypothetical LC-based nanoprobe for the detection of this compound could be constructed by:

Functionalizing a surface with a receptor that has an affinity for the difluorophenylbutylamine structure. This could be a synthesized receptor or a selected aptamer.

Coating the functionalized surface with a thin film of a nematic liquid crystal.

Exposing the sensor to a sample containing the analyte. The binding of this compound to the receptors would alter the surface interactions and disrupt the uniform alignment of the liquid crystal molecules.

This disruption can be visualized as a change in the optical appearance of the sensor when viewed through cross-polarizers, providing a simple and rapid detection method. researchgate.net

The development of such nanoprobes could offer a portable and cost-effective tool for the rapid screening of this compound.

Theoretical and Computational Chemistry Studies of 1 3,4 Difluorophenyl Butylamine

Quantum Chemical Investigations

Quantum chemical investigations provide a foundational understanding of a molecule's properties based on the principles of quantum mechanics. These methods are instrumental in elucidating the electronic structure, conformational possibilities, and reactivity of 1-(3,4-Difluorophenyl)butylamine.

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, the arrangement of electrons and the nature of its chemical bonds can be thoroughly analyzed using quantum chemical methods like Density Functional Theory (DFT). nih.govchemrxiv.orgresearchgate.net

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can provide a detailed picture of the bonding within this compound. This analysis would quantify the hybridization of atomic orbitals and the strength of the various bonds, such as the C-F, C-N, and C-C bonds. The electron-withdrawing nature of the difluorophenyl group influences the basicity of the amine group by affecting the availability of the nitrogen lone pair. msu.edu

Table 1: Illustrative Theoretical Electronic Properties of this compound

| Property | Theoretical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the molecule's electronic stability and reactivity. |

| Dipole Moment | 3.2 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar fluorinated aromatic amines.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butylamine (B146782) side chain allows this compound to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.govyoutube.comyoutube.comyoutube.comyoutube.com This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

Molecular mechanics force fields can be used for a rapid initial screening of possible conformations, followed by more accurate quantum chemical calculations to refine the energies of the most stable conformers. For this compound, the key dihedral angles to consider are those around the C-C bonds of the butyl chain and the bond connecting the chain to the phenyl ring.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, taking into account temperature and solvent effects. nih.gov An MD simulation would reveal how the molecule flexes and changes its conformation in a biological environment, providing a more realistic picture of its dynamic nature. The results of such simulations can be used to calculate time-averaged properties and to understand the conformational landscape accessible to the molecule.

Reaction Mechanism Elucidation and Transition State Calculations

Theoretical chemistry can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound, such as its synthesis or metabolism. whiterose.ac.ukrsc.orglibretexts.orgresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway.

Transition state theory is a key concept in this area. Transition state calculations aim to locate the high-energy transition state structure that connects reactants and products. rsc.org The energy of this transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For instance, in the synthesis of this compound, computational methods could be used to compare different synthetic routes and identify the one with the lowest activation barriers, thus optimizing the reaction conditions. These calculations can also shed light on the role of catalysts in lowering the activation energy. numberanalytics.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to study molecules and their interactions, often with a focus on biological systems.

Ligand-Receptor Interaction Simulations (Theoretical Models)

A primary application of molecular modeling for a compound like this compound is to simulate its interaction with a biological target, such as a receptor or enzyme. westmont.edunih.gov Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to a receptor. mdpi.com

In a theoretical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. The simulation would then explore different binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The difluoro-substituted phenyl ring can participate in specific interactions, such as halogen bonding or pi-stacking, with the amino acid residues of the receptor. psu.edu The butylamine chain can form hydrogen bonds and van der Waals interactions.

Table 2: Hypothetical Ligand-Receptor Interactions for this compound

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Receptor |

| Hydrogen Bonding | Amine group (-NH2) | Aspartic acid, Glutamic acid, Serine |

| Hydrophobic Interactions | Butyl chain, Phenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Halogen Bonding | Fluorine atoms | Electron-rich atoms (e.g., carbonyl oxygen) |

| Pi-Pi Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

Note: This table presents a theoretical model of potential interactions and is not based on experimental data for a specific receptor.

Following docking, molecular dynamics simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding pose and to observe any conformational changes in the protein or the ligand upon binding.

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. ijnrd.orgresearchgate.netnih.gov For a class of compounds like phenylalkylamines, a QSAR study could be developed to predict the activity of new, unsynthesized analogs. drugbank.com

In a theoretical QSAR study involving this compound, various molecular descriptors would be calculated for a set of similar molecules with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods like multiple linear regression or machine learning algorithms are then used to build a mathematical model that relates these descriptors to the biological activity. ijnrd.org

Such a model could then be used to predict the activity of this compound and to guide the design of new derivatives with potentially improved properties. For example, the model might suggest that increasing the hydrophobicity of the alkyl chain or altering the substitution pattern on the phenyl ring could lead to higher activity. The fluorination of the aromatic ring is a common strategy in drug design, and QSAR studies can help to rationalize the effects of such modifications. nih.gov

Spectroscopic Property Prediction and Interpretation

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, offering invaluable insights into molecular structure and electronic environments. For this compound, theoretical calculations allow for the elucidation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectra (MS), providing a detailed spectroscopic signature of the molecule. These predictions are typically derived from Density Functional Theory (DFT) calculations or machine learning models trained on extensive spectral databases. nmrdb.orgyoutube.comresearchgate.net

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum provides information about the chemical environment of hydrogen atoms within a molecule. The predicted chemical shifts for this compound are influenced by the electron-withdrawing effects of the fluorine atoms and the electronegativity of the nitrogen atom in the butylamine chain.

The aromatic region is expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the butyl chain will exhibit shifts and multiplicities characteristic of an aliphatic amine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic H | 7.0 - 7.3 | Multiplet |

| Methine H (CH-NH₂) | 3.5 - 3.8 | Multiplet |

| Methylene (B1212753) H (CH₂) | 1.3 - 1.7 | Multiplet |

| Methyl H (CH₃) | 0.9 - 1.0 | Triplet |

| Amine H (NH₂) | 1.5 - 2.5 | Broad Singlet |

Note: These are theoretical predictions and may vary from experimental values.

The signals for the aromatic protons are shifted downfield due to the deshielding effect of the benzene (B151609) ring. The methine proton adjacent to the amino group is also significantly deshielded. The broadness of the amine proton signal is a result of quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR (¹³C NMR) spectrum reveals the different carbon environments in the molecule. The presence of two fluorine atoms on the aromatic ring significantly influences the chemical shifts of the carbon atoms in the phenyl group due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-F | 148 - 152 (doublet) |

| Aromatic C-H | 115 - 125 (multiplet) |

| Aromatic C (quaternary) | 140 - 145 (multiplet) |

| Methine C (CH-NH₂) | 50 - 55 |

| Methylene C (CH₂) | 30 - 40 |

| Methylene C (CH₂) | 20 - 25 |

| Methyl C (CH₃) | 10 - 15 |

Note: These are theoretical predictions and may vary from experimental values.

The carbon atoms directly bonded to fluorine will appear as doublets with large coupling constants. The other aromatic carbons will also show smaller couplings to the fluorine atoms. The aliphatic carbons of the butyl chain appear in the upfield region of the spectrum. youtube.comchemicalbook.com

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorinated organic compounds. nih.gov For this compound, two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts are typically referenced to a standard such as CFCl₃.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Assignment | Predicted Chemical Shift (ppm) |

| F (position 3) | -135 to -145 |

| F (position 4) | -135 to -145 |

Note: These are theoretical predictions and may vary from experimental values. The exact values can be influenced by solvent and concentration.

The proximity of the two fluorine atoms will likely result in mutual coupling, leading to each signal appearing as a doublet. Further coupling to adjacent aromatic protons may also be observed. Computational methods are particularly useful for predicting these shifts and aiding in the definitive assignment of each fluorine resonance. rsc.orgchemrxiv.org

Predicted Infrared (IR) Spectrum

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The predicted IR spectrum of this compound would show characteristic bands for the amine, aromatic, and C-F bonds.

Table 4: Predicted Major IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (primary amine) | 3300 - 3500 (two bands, medium) |

| C-H Stretch (aromatic) | 3000 - 3100 (sharp, weak) |

| C-H Stretch (aliphatic) | 2850 - 2960 (medium to strong) |

| N-H Bend (primary amine) | 1590 - 1650 (medium) |

| C=C Stretch (aromatic) | 1500 - 1600 (medium) |

| C-F Stretch | 1100 - 1250 (strong) |

Note: These are theoretical predictions and may vary from experimental values.

Predicted Mass Spectrum (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺) peak, followed by characteristic fragmentation patterns.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 185 | [C₁₀H₁₃F₂N]⁺ | Molecular Ion (M⁺) |

| 156 | [C₈H₈F₂]⁺ | Loss of ethylamine |

| 127 | [C₆H₄F₂]⁺ | Benzylic cleavage |

| 113 | [C₆H₄F₂]⁺ | Loss of C₄H₉N |

| 30 | [CH₄N]⁺ | Alpha-cleavage |

Note: These are theoretical predictions and may vary from experimental values. Relative intensities are not predicted here.

The most prominent fragmentation is expected to be alpha-cleavage, where the bond between the first and second carbon of the butyl chain breaks, leading to a stable iminium cation with an m/z of 30. youtube.comchemicalbook.com Another significant fragmentation pathway is benzylic cleavage, resulting in the loss of a propyl group to form a difluorobenzyl cation. The molecular ion peak, if observed, would confirm the molecular weight of the compound.

Applications and Broader Research Impact of 1 3,4 Difluorophenyl Butylamine in Organic Synthesis

Role in the Construction of Complex Molecular Architectures

The strategic incorporation of 1-(3,4-difluorophenyl)butylamine and its derivatives into larger molecular frameworks is a key area of research. The difluorophenyl group can influence molecular packing and intermolecular interactions, which is crucial for the design of crystalline materials and supramolecular assemblies. For instance, the introduction of fluorine atoms can lead to the formation of specific non-covalent interactions, such as hydrogen bonds and halogen bonds, which direct the self-assembly of molecules into well-defined, complex architectures.

Research in this area has demonstrated that even small changes in molecular structure, such as the position of fluorine atoms on a phenyl ring, can lead to significant variations in the resulting crystalline architecture. harvard.edu While direct studies on this compound are limited in publicly available literature, the principles derived from studies of analogous fluorinated compounds are applicable. For example, in the context of melamine-barbiturate complexes, the substitution pattern on phenyl rings has been shown to dictate the formation of linear or crinkled tape-like structures. harvard.edu The amine functionality of this compound provides a reactive handle for its incorporation into such systems, for example, through the formation of amides or imines, further expanding the possibilities for creating novel and complex molecular arrangements. The development of biomaterials with desirable biocompatibility often involves the creation of protein-like molecular architectures, a field where specifically functionalized building blocks are essential. researchgate.net

Contributions to Methodological Development in Stereoselective Organic Chemistry

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral amines and their derivatives are pivotal in many stereoselective transformations, acting as chiral auxiliaries, catalysts, or key intermediates. While specific examples detailing the use of this compound in developing new stereoselective methods are not extensively documented in broad literature, the broader class of chiral amines is central to this field.

For instance, the diastereoselective addition of nucleophiles to chiral imines is a powerful strategy for the asymmetric synthesis of amines. researchgate.net The development of such methodologies often relies on the use of chiral sulfinyl imines, which can be derived from primary amines. The principles of these reactions could be extended to imines derived from this compound to synthesize a variety of chiral compounds.

Furthermore, the biocatalytic reduction of ketones is a prominent method for producing chiral alcohols with high enantioselectivity. Research has shown the highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one, a precursor to the drug ticagrelor, using various microorganisms. rsc.org This highlights the importance of the 1-(3,4-difluorophenyl) moiety in intermediates for asymmetric synthesis.

Research on Precursors for Advanced Materials (e.g., Radical Species)

The unique properties of fluorinated compounds make them attractive precursors for advanced materials. Polyimides, for example, are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. Research has been conducted on novel fluorinated polyimides derived from diamines containing the difluorophenyl group. researchgate.net These materials exhibit high glass transition temperatures, excellent thermal decomposition temperatures, and good mechanical strength, making them suitable for applications in aerospace, electronics, and other advanced technologies. researchgate.net

While direct research on radical species derived from this compound is not widely reported, the generation of radical ions from aromatic amines is a known phenomenon. The electronic properties of the difluorophenyl group would be expected to influence the stability and reactivity of such radical species. The study of these radicals could have implications for the development of new electronic materials or as probes for understanding reaction mechanisms.

Interdisciplinary Research Areas (e.g., Atmospheric Chemistry of Related Amine Degradation)

The environmental fate of volatile organic compounds is a significant area of interdisciplinary research. Amines, including fluorinated amines, can be released into the atmosphere from various industrial processes. The atmospheric degradation of amines is primarily initiated by reaction with hydroxyl (OH) radicals. nilu.com

Studies on the atmospheric photo-oxidation of simple alkylamines have shown that the reaction with OH radicals leads to the formation of various degradation products, including aldehydes, ketones, and nitrogen-containing compounds. nilu.com The presence of fluorine atoms on the aromatic ring of this compound would likely influence its atmospheric lifetime and the nature of its degradation products. The strong carbon-fluorine bond is generally resistant to cleavage, suggesting that fluorinated fragments may persist in the environment. nih.gov

Future Research Directions and Unaddressed Challenges

Development of Novel and More Sustainable Synthetic Strategies

The synthesis of chiral amines, including 1-(3,4-Difluorophenyl)butylamine, is often a multi-step process that can involve harsh reagents and generate significant waste. A primary future goal is the development of more sustainable and eco-friendly synthetic protocols.

Current research is moving away from traditional reduction methods that may lack chemoselectivity, towards greener alternatives. rsc.org Biocatalysis, for instance, presents a highly promising avenue. Enzymes such as ω-transaminases, ene-reductases, and alcohol dehydrogenases offer highly stereoselective routes to chiral amines under mild conditions. rsc.orgwiley.com The use of ω-transaminases, which can transfer an amine group to a ketone precursor, is particularly noteworthy for its potential to produce single enantiomers with high efficiency. wiley.com Another sustainable approach involves employing earth-abundant and cost-effective metal catalysts, such as copper or zinc, to replace more expensive and toxic heavy metals like palladium or rhodium in catalytic asymmetric reactions. rsc.orgacs.org

Photoredox catalysis is also emerging as a powerful tool, using visible light to drive chemical reactions and construct complex molecules like fluorinated amines. nottingham.ac.uk Future strategies will likely focus on integrating these green chemistry principles to shorten synthesis routes, reduce the use of protecting groups, and minimize environmental impact. rsc.orgnih.gov

| Synthetic Strategy | Traditional Approach | Emerging Sustainable Approach |

| Catalysts | Often relies on precious and potentially toxic metals (e.g., Palladium, Rhodium). | Utilizes earth-abundant metals (e.g., Copper, Zinc) or biocatalysts (enzymes). rsc.orgacs.org |

| Reagents & Solvents | May involve harsh chemicals, stoichiometric reagents, and volatile organic solvents. | Employs benign C1 sources like CO2, water-driven procedures, and milder reaction conditions. rsc.orgnih.gov |

| Selectivity | Can suffer from a lack of chemoselectivity and stereoselectivity, leading to product mixtures. | Offers high stereoselectivity, producing specific enantiomers with high purity. rsc.orgwiley.com |

| Efficiency | Often requires multiple steps, including the use of protecting groups. | Aims for one-pot syntheses and shorter reaction pathways, increasing overall yield and efficiency. sigmaaldrich.com |

Exploration of New Stereochemical Applications and Chirality Control

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. For this compound, which contains a chiral center, controlling its stereochemistry is paramount, as different enantiomers can have vastly different pharmacological effects. An estimated 40-50% of drug candidates feature a chiral amine, underscoring the importance of enantioselective synthesis. wiley.comacs.org

Future research will continue to seek more robust and versatile methods for controlling the chirality of this and other complex amines. Asymmetric hydrogenation is a key technique, with ongoing development focused on designing new chiral phosphorus ligands and N-heterocyclic carbenes to improve catalytic activity and enantioselectivity. nih.gov

Biocatalytic methods are particularly powerful for chirality control. Engineered enzymes, such as amine dehydrogenases and transaminases, can be tailored to produce either the (R)- or (S)-enantiomer of a target amine from a prochiral ketone. nih.gov This approach avoids the need for chiral separation of a racemic mixture, a process which is inherently inefficient as it discards at least 50% of the material. wiley.com The development of modular chiral ligands and catalysts will expand the toolkit available to chemists, enabling the synthesis of previously inaccessible chiral amine structures with excellent enantiomeric purity. nih.gov

Integration of Advanced Computational Tools for Predictive Synthesis and Reactivity

The integration of computational chemistry and machine learning is set to revolutionize the synthesis of complex molecules like this compound. These advanced tools offer the potential to predict reaction outcomes, optimize conditions, and even design novel catalysts and synthetic pathways from first principles.

Molecular docking and other computational tools are already indispensable for guiding enzyme engineering efforts by predicting how a substrate will bind to an enzyme's active site. nih.gov This allows for the rational design of mutations to improve an enzyme's efficiency or alter its substrate scope. nih.gov Groundbreaking AI tools like AlphaFold, which can accurately predict a protein's 3D structure from its amino acid sequence, are accelerating the discovery and engineering of new biocatalysts for chiral amine synthesis. nih.gov

Beyond biocatalysis, machine learning models, such as directed message-passing neural networks (D-MPNN), are being developed to predict various chemical properties and reaction outcomes with high accuracy. mdpi.com These predictive models can significantly reduce the time and expense of experimental screening by identifying the most promising reaction conditions and reagents. rsc.org By combining computational analysis with experimental work, researchers can more efficiently develop robust and general methods for amine synthesis. acs.org

| Computational Tool | Application in Amine Synthesis | Potential Impact on this compound |

| Molecular Docking (e.g., AutoDock, GOLD) | Predicts binding of substrates to enzyme active sites to guide protein engineering. nih.gov | Design of highly selective biocatalysts for the stereospecific synthesis of the desired enantiomer. |

| AI-Powered Protein Structure Prediction (e.g., AlphaFold) | Enables rapid characterization and design of novel enzymes from amino acid sequences. nih.gov | Accelerates the development of new transaminases or dehydrogenases tailored for the difluorophenyl substrate. |

| Machine Learning / Deep Learning (e.g., D-MPNN, Chemprop) | Predicts chemical properties, reaction yields, and elution times in chromatography. mdpi.com | More rapid and predictable development of synthetic routes and analytical methods. |

| Quantum Mechanics / DFT Calculations | Rationalizes reaction pathways and helps in the design of new catalysts and reagents. acs.org | Provides a deeper understanding of the reaction mechanisms, leading to more efficient synthetic strategies. |

Emerging Analytical Techniques for Enhanced Characterization of Complex Amine Systems

The development of novel synthetic methods must be paralleled by advances in analytical techniques capable of rapidly and accurately characterizing the resulting products. For chiral amines like this compound, it is crucial to determine not only the chemical purity and yield but also the enantiomeric excess (ee).

High-throughput screening (HTS) methods are being developed to overcome analytical bottlenecks in drug discovery and reaction optimization. nih.gov One innovative protocol combines a fluorescent indicator displacement assay to quantify the amine concentration with a circular dichroism (CD) active complex to determine the enantiomeric excess. nih.gov This dual-assay approach allows for the rapid analysis of hundreds of samples, significantly accelerating the discovery process. nih.gov

Other emerging techniques focus on creating new chromophores or fluorophores through reactions with the amine, allowing for detection using UV-vis absorption or CD spectroscopy. nih.gov Furthermore, there is a continuous need for improved methods for the trace determination of amines in various matrices, which has led to the development of new derivatization agents followed by analysis with high-performance liquid chromatography (HPLC). aaclab.com The coupling of gas chromatography with mass spectrometry remains a cornerstone for identification, with ongoing efforts to use machine learning to predict elution times and improve the reliability of compound identification in complex mixtures. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3,4-Difluorophenyl)butylamine with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via reductive amination of 3,4-difluorophenylbutanone using chiral catalysts (e.g., (S)-BINAP-Ru complexes). NMR characterization of intermediates, such as (S)-1-(3,4-difluorophenyl)but-3-en-1-amine, confirms stereochemistry through distinct splitting patterns in H and C NMR spectra . For scale-up, column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) ensures purity.

Q. How can researchers characterize the structural configuration of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis : Compare H NMR chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm; amine protons at δ 1.2–1.8 ppm) and coupling constants with structurally similar compounds like (S)-1-(3,4-difluorophenyl)but-3-en-1-amine .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 201.1 for CHNF).

- IR Spectroscopy : Identify N-H stretching (~3300 cm) and C-F vibrations (1100–1250 cm).

Q. What are the key physicochemical properties of this compound that influence its stability under storage?

- Methodological Answer :

- pKa : The amine group’s pKa (~10–11) affects solubility in aqueous buffers. Adjust storage pH to <7 to prevent oxidation .

- Boiling Point : Estimated at ~200°C (extrapolated from 1-(3,4-Difluorophenyl)ethanol analogs) .

- Storage : Store at -20°C in inert atmospheres (argon) to minimize degradation .

Advanced Research Questions

Q. Why does the 3,4-difluorophenyl substituent exhibit reduced reactivity in cross-coupling reactions, and how can this be mitigated?

- Methodological Answer : The electron-withdrawing effect of fluorine atoms deactivates the aromatic ring, hindering nucleophilic substitution. Reactivity can be enhanced using:

- Lewis Acid Catalysts : CsF/18-crown-6 in polar aprotic solvents (e.g., DMSO) improves alkynylation yields .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for derivatives like 1-(3,4-difluorophenyl)cyclopropanamine .

Q. How do electronic effects of fluorine substituents impact the acidity and nucleophilicity of this compound derivatives?

- Methodological Answer :

- Acidity : Fluorine’s inductive effect lowers the pKa of adjacent protons (e.g., α-C-H protons in ethanol analogs: pKa ~13.7 ).

- Nucleophilicity : The amine’s lone pair is less available due to conjugation with fluorinated aryl groups. Use bulky bases (e.g., LDA) to deprotonate intermediates selectively .

Q. What strategies exist for resolving contradictory bioactivity data in structure-activity relationship (SAR) studies of fluorinated arylalkylamines?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding interactions (e.g., with protease targets like chymase) .

- Isotopic Labeling : F NMR tracks metabolic stability in vitro, distinguishing active metabolites from degradation products .

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.